Methyl 2-(trifluoromethyl)benzoate
Description
Significance as a Versatile Fluorinated Aromatic Ester
The importance of Methyl 2-(trifluoromethyl)benzoate stems directly from its identity as a fluorinated aromatic ester. The introduction of fluorine atoms, and specifically the trifluoromethyl (CF3) group, into organic molecules can dramatically alter their physical, chemical, and biological properties. The CF3 group is known for its high electronegativity, metabolic stability, and ability to increase the lipophilicity of a molecule, all of which are desirable traits in many applications.
In the context of this compound, the CF3 group's electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This modulation of reactivity provides chemists with a powerful handle to selectively functionalize the benzene (B151609) ring. Furthermore, the ester group can be readily transformed into a variety of other functional groups, such as carboxylic acids, amides, and alcohols, further expanding its synthetic utility.
A study on the synthesis of a series of methyl benzoates using a Zr/Ti solid acid catalyst highlighted the impact of the trifluoromethyl group. The research demonstrated that the presence of the electron-withdrawing trifluoromethyl group at the ortho position resulted in a lower yield of the corresponding methyl ester compared to substrates with less sterically hindered or electron-donating groups. mdpi.com This underscores the profound electronic and steric influence of the trifluoromethyl group on the reactivity of the molecule.
Interdisciplinary Relevance in Advanced Chemical Synthesis, Medicinal Chemistry, and Materials Science
The unique properties of this compound have led to its application across various scientific disciplines, demonstrating its broad interdisciplinary relevance.
Advanced Chemical Synthesis:
In the realm of advanced chemical synthesis, this compound serves as a key starting material and intermediate for the construction of complex organic molecules. Its utility is showcased in a variety of chemical transformations. For instance, a straightforward method for the synthesis of biologically significant trifluoromethyl ketones from readily available methyl esters, including derivatives of methyl benzoate (B1203000), has been developed using fluoroform (HCF3). nih.gov While not directly focused on the 2-trifluoromethyl isomer, this research highlights the general reactivity of trifluoromethyl-substituted methyl benzoates in important synthetic transformations.
Furthermore, the ester functionality of this compound can be a precursor for the generation of other reactive species. While a study on trifluoromethyl benzoate (TFBz) as a trifluoromethoxylation reagent does not specifically use the 2-substituted isomer, it demonstrates the potential for the trifluoromethyl-bearing benzoate core to be involved in the generation of novel reagents for organic synthesis. nih.gov
Medicinal Chemistry:
The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. Consequently, this compound and its derivatives are valuable building blocks in the synthesis of medicinally active compounds. A notable example is the synthesis of the antipsychotic drug Flupentixol. A derivative of 2-(trifluoromethyl)benzoic acid is a key precursor in the multi-step synthesis of this important neuroleptic agent.
Materials Science:
The incorporation of fluorine into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. While direct research on the use of this compound in polymer synthesis is not extensively documented in the provided search results, the synthesis of fluorinated polymers from related fluorinated monomers is a well-established field. For example, the synthesis of fluorinated-phosphonic acid methacrylates for anti-corrosion coatings demonstrates the utility of fluorinated building blocks in creating advanced materials with specific functionalities. nih.gov The principles applied in these syntheses could conceptually be extended to polymers derived from this compound, suggesting its potential as a monomer or a precursor to monomers for specialty polymers and coatings.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 344-96-7 |
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 98 °C |
| Density | 1.306 g/cm³ |
| Refractive Index | 1.455 |
Note: The properties listed are typical values and may vary slightly.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCAMDSWNZBTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955947 | |
| Record name | Methyl 2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-96-7 | |
| Record name | Methyl 2-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(Trifluoromethyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Approaches for Methyl 2 Trifluoromethyl Benzoate and Its Analogues
Direct Esterification Routes
The most straightforward approach to methyl 2-(trifluoromethyl)benzoate is the direct esterification of 2-(trifluoromethyl)benzoic acid. This classic reaction, often catalyzed by a strong acid, involves the condensation of the carboxylic acid with methanol (B129727).
A common method is the Fischer-Speier esterification, where a mineral acid such as sulfuric acid is used as the catalyst. youtube.comyoutube.com The reaction involves protonation of the carbonyl oxygen of the benzoic acid by the strong acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. youtube.com The subsequent loss of a water molecule yields the desired ester. To drive the equilibrium towards the product side, an excess of methanol is often employed, and the water produced is removed.
Microwave-assisted esterification has also been explored to accelerate the reaction. For instance, the esterification of 4-fluoro-3-nitrobenzoic acid with ethanol, catalyzed by sulfuric acid, showed significantly reduced reaction times under sealed-vessel microwave conditions, achieving high yields at elevated temperatures. Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH2, have been successfully used for the methyl esterification of various fluorinated benzoic acids, offering advantages like catalyst recyclability and reduced reaction times compared to traditional methods using BF3·MeOH. rsc.org
| Reactant | Reagent | Catalyst | Conditions | Product | Yield |
| 2-(Trifluoromethyl)benzoic acid | Methanol | Sulfuric Acid | Reflux | This compound | High |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | Sulfuric Acid | Microwave, 130-150°C | Ethyl 4-fluoro-3-nitrobenzoate | High |
| Fluorinated Benzoic Acids | Methanol | UiO-66-NH2 | - | Corresponding Methyl Esters | Good to High |
Amination and Nitration Sequences
The introduction of amino and nitro groups onto the aromatic ring of this compound and its precursors provides access to a diverse range of functionalized analogues.
Nitration of methyl benzoate (B1203000) is a classic example of electrophilic aromatic substitution. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). aiinmr.comma.edu The ester group is a deactivating, meta-directing substituent. Therefore, the nitration of methyl benzoate predominantly yields methyl 3-nitrobenzoate. mnstate.edumatthewfam.com The electron-withdrawing nature of the ester group decreases the electron density of the benzene (B151609) ring, making it less reactive towards electrophiles and directing the incoming nitro group to the meta position to avoid the formation of an unstable resonance structure with adjacent positive charges. matthewfam.com
The synthesis of aminated analogues can be achieved through the reduction of the corresponding nitro compounds. For example, methyl 3-aminobenzoate (B8586502) can be prepared by the reduction of methyl 3-nitrobenzoate.
| Starting Material | Reagents | Major Product |
| Methyl benzoate | Conc. HNO3, Conc. H2SO4 | Methyl 3-nitrobenzoate |
| Methyl 3-nitrobenzoate | Reducing agent (e.g., H2, Pd/C) | Methyl 3-aminobenzoate |
Coupling Reactions for Aromatic System Construction
Cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds, enabling the synthesis of complex aromatic systems.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds between aryl or vinyl halides/triflates and organoboron compounds, catalyzed by a palladium complex. acs.orgrsc.org This reaction has been widely applied in the synthesis of various biaryl compounds, including analogues of this compound. researchgate.netnih.gov
For instance, the Suzuki-Miyaura coupling of aryl halides with arylboronic acids can be used to synthesize complex biaryl structures. researchgate.net The development of highly active palladium precatalysts has enabled the coupling of even challenging substrates, such as unstable polyfluorophenyl and 2-heteroaryl boronic acids, under mild conditions. acs.org The use of specific ligands, like SPhos, has been shown to promote these coupling reactions, allowing them to proceed at room temperature with low catalyst loadings. acs.orgnih.gov
A study on the synthesis of trans-2-(trifluoromethyl)cyclopropanes utilized the Suzuki-Miyaura reaction of trans-2-(trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester with various aryl or heteroaryl coupling partners, affording the desired products in moderate to excellent yields. nih.gov
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Product |
| Aryl/Heteroaryl Halides | Polyfluorophenylboronic acids | Palladium Precatalyst | Biaryl compounds |
| 6-Iodoflavone | 3'-Flavonylboronate ester | Palladium catalyst | gem-Difluoromethylenated biflavone |
| Aryl/Heteroaryl Halides | trans-2-(Trifluoromethyl)cyclopropylboronic acid MIDA ester | Palladium catalyst | trans-2-(Trifluoromethyl)cyclopropyl arenes/heteroarenes |
Carbonylation Strategies
Carbonylation reactions provide a direct route to introduce a carbonyl group, such as an ester, onto an aromatic ring. The synthesis of this compound can be achieved through the carbonylation of a suitable precursor, such as 1-halo-2-(trifluoromethyl)benzene.
One approach involves the formation of a Grignard reagent from 1-chloro-2-(trifluoromethyl)benzene, which is then reacted with a carbonyl source like dimethyl carbonate. chemicalbook.com This reaction sequence, performed under an inert atmosphere, can produce this compound in good yield. chemicalbook.com
Selective Fluorination and Chlorination Precursor Routes
The introduction of fluorine and chlorine atoms can be achieved through various synthetic strategies, often involving precursor molecules that are subsequently modified.
The synthesis of methyl 3-(trifluoromethyl)benzoate has been reported via a multi-step process starting from m-methylbenzoyl chloride. google.com This process involves side-chain chlorination followed by fluorination and subsequent esterification. google.com
The preparation of 2-(trifluoromethyl)benzoic acid, a direct precursor to this compound, can be achieved from 2-trichloromethyl benzal chloride. google.com This method involves a fluorination step using anhydrous hydrogen fluoride (B91410), followed by hydrolysis and oxidation with nitric acid to yield the target benzoic acid. google.com
Theoretical studies on the selective fluorination of aromatic compounds with reagents like Selectfluor have provided insights into the reaction mechanisms, suggesting a single electron transfer (SET) pathway is preferred over an SN2 mechanism. rsc.org
Oxidative Ring-Opening Methodologies for Benzoate Derivatization
Oxidative ring-opening of polycyclic aromatic hydrocarbons, such as naphthalene (B1677914) derivatives, can be a strategic approach to generate functionalized benzoate derivatives. While not a direct synthesis of the parent this compound, this methodology offers a pathway to its complex analogues.
Biocatalytic approaches using enzymes like fungal peroxygenases can catalyze the epoxidation of naphthalene. whiterose.ac.uk The resulting naphthalene epoxides can then undergo nucleophilic ring-opening to yield trans-disubstituted cyclohexadiene derivatives, which are valuable chiral building blocks. whiterose.ac.ukacs.org
Furthermore, the anaerobic degradation of naphthalene has been shown to proceed via the formation of 2-naphthoic acid, which is subsequently reduced and undergoes ring cleavage to produce cyclohexane (B81311) derivatives. nih.gov While this is a degradative pathway, it highlights the metabolic potential for ring-opening of naphthalene systems, which could be harnessed synthetically. Chemical oxidation of naphthalene derivatives can also lead to ring-cleaved products. For example, dearomative syn-dihydroxylation of naphthalenes can be achieved using biomimetic iron catalysts. nih.gov
Catalytic Systems and Reaction Condition Optimization
The synthesis of this compound is heavily reliant on the choice of catalytic system and the fine-tuning of reaction parameters. The presence of the trifluoromethyl group on the benzene ring significantly influences the reactivity of the starting materials, necessitating careful optimization of conditions to achieve desirable yields and purity. Both acid-catalyzed and transition-metal-catalyzed approaches have been explored, each with its own set of advantages and challenges.
Acid-Catalyzed Processes
Acid catalysis is a fundamental and widely employed method for the esterification of carboxylic acids, including the synthesis of this compound from its corresponding acid. The classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a primary route. uomustansiriyah.edu.iq
Strong mineral acids such as sulfuric acid (H₂SO₄) are effective catalysts for this transformation. For instance, in a related synthesis, 2-[4-(trifluoromethyl)phenylsulfanyl]benzoic acid is converted to its methyl ester by refluxing in methanol with a catalytic amount of 98% sulfuric acid for 8 hours. nih.gov This method highlights the typical conditions required for esterifying benzoic acid derivatives. uomustansiriyah.edu.iqnih.gov The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. uomustansiriyah.edu.iq
Solid acid catalysts have emerged as a more environmentally friendly and reusable alternative to homogeneous mineral acids. mdpi.commdpi.com These catalysts, such as iron-supported zirconium/titanium solid acids, have demonstrated efficacy in the synthesis of various methyl benzoate compounds. mdpi.com Studies have shown that the electronic properties of substituents on the benzoic acid ring impact the reaction yield. Strong electron-withdrawing groups, like the trifluoromethyl group (–CF₃), can affect the ester yield when using these catalytic systems. mdpi.com Optimization of these solid acid catalysts, for example by adjusting the molar ratio of the metal components, is crucial for maximizing catalytic activity. mdpi.commdpi.com
Table 1: Representative Acid-Catalyzed Esterification Conditions
| Carboxylic Acid | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid | Sulfuric Acid | Methanol | Reflux, 8 hours | Not specified | nih.gov |
| Benzoic Acid | Sulfuric Acid | Methanol | Reflux, 1 hour | Not specified | uomustansiriyah.edu.iq |
Palladium-Catalyzed Transformations
Palladium-catalyzed reactions offer powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, providing alternative pathways to this compound and its analogues. One of the most significant methods is the palladium-catalyzed alkoxycarbonylation of aryl halides. researchgate.net This reaction involves the coupling of an aryl halide (e.g., 2-iodobenzotrifluoride) with carbon monoxide and an alcohol (methanol) to directly form the corresponding ester.
The choice of palladium catalyst and, crucially, the phosphine (B1218219) ligand is paramount for achieving high activity and yields. researchgate.net For example, the [PdCl₂(Xantphos)] complex has been shown to be a highly active catalyst for the carbonylation of iodobenzene (B50100) to methyl benzoate. researchgate.net Optimization of reaction conditions, including the use of co-catalysts, can lead to extremely high turnover frequencies (TOFs). researchgate.net
While direct examples for the synthesis of this compound via this specific route are not detailed in the provided results, the principles are broadly applicable. Furthermore, palladium catalysis is widely used in the synthesis of various trifluoromethyl-containing molecules. For example, palladium(II) acetate, in conjunction with chiral ligands like (S)-t-Bu-PyOX, catalyzes the addition of arylboroxines to trifluoroacetaldehyde-derived imines to produce α-(trifluoromethyl)arylmethylamines in high yield and enantioselectivity. nih.govnih.gov Other palladium-catalyzed transformations, such as the ring-expansion of trifluoromethyl benzoxazinones, demonstrate the utility of this approach in constructing complex fluorinated heterocyclic systems. rsc.org These examples underscore the potential of palladium catalysis in the synthesis of complex molecules featuring the trifluoromethyl-aryl motif.
Table 2: Examples of Palladium-Catalyzed Syntheses of Trifluoromethylated Compounds
| Reaction Type | Substrates | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Alkoxycarbonylation | Iodobenzene, CO, Methanol | [PdCl₂(Xantphos)] | Methyl Benzoate | High TOF | researchgate.net |
| Arylboroxine Addition | Arylboroxines, CF₃CHO-imines | Pd(OAc)₂, (S)-t-Bu-PyOX | α-(Trifluoromethyl)arylmethylamines | 57-91% | nih.gov |
Scalability Considerations and Industrial Synthesis Pathways
The transition from laboratory-scale synthesis to industrial production of this compound requires robust, cost-effective, and safe manufacturing processes. The industrial synthesis often focuses on the preparation of the key intermediate, 2-(trifluoromethyl)benzoic acid, which is subsequently esterified.
A notable industrial method for producing 2-(trifluoromethyl)benzoic acid starts from 2-trichloromethyl benzal chloride. google.com This process involves two main steps:
Fluorination: 2-trichloromethyl benzal chloride undergoes fluorination with anhydrous hydrogen fluoride (HF) in the presence of a catalyst to yield 2-(trifluoromethyl)benzal chloride. This step avoids the need for other solvents, as excess HF can act as a solvent. The catalyst used is described as a low-toxicity and safe agent. google.com
Hydrolysis and Oxidation: The resulting 2-(trifluoromethyl)benzal chloride is then treated with nitric acid, which serves as the reaction agent for both hydrolysis and oxidation to afford the final 2-(trifluoromethyl)benzoic acid. A key advantage of this method is the reduction of toxic byproducts and the ability to recycle the nitric acid after adjusting its concentration. google.com
The reaction conditions for this industrial process are carefully controlled to ensure high yields and purity.
Table 3: Industrial Synthesis Conditions for 2-(Trifluoromethyl)benzoic Acid
| Step | Reactants | Reagent/Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Fluorination | 2-Trichloromethyl benzal chloride | Anhydrous HF, Catalyst | Not specified | 94.1% | google.com |
Another potential scalable route involves the use of Grignard reagents. A synthesis method for this compound starts with 1-chloro-2-(trifluoromethyl)benzene. chemicalbook.com This is converted into a Grignard reagent using magnesium, which then reacts with dimethyl carbonate to form the ester. The reaction is performed under an inert atmosphere and at controlled temperatures. This pathway achieved a yield of 80.7%. chemicalbook.com
Once 2-(trifluoromethyl)benzoic acid is produced on an industrial scale, the final esterification step to yield this compound is a relatively straightforward and high-yielding process, typically using methanol and an acid catalyst as described previously. uomustansiriyah.edu.iqnih.gov The choice between these industrial pathways would depend on factors such as raw material cost, safety infrastructure (especially for handling anhydrous HF), and throughput requirements.
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Trifluoromethyl Benzoate
Nucleophilic Substitution Reactions
The presence of the strongly electron-withdrawing trifluoromethyl group on the aromatic ring can influence nucleophilic substitution reactions. While the C-F bonds in the trifluoromethyl group are generally robust, under specific conditions, the entire -CF3 group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
The ester moiety can also be the site of nucleophilic attack. For instance, conversion of Methyl 2-(trifluoromethyl)benzoate to 2-(trifluoromethyl)benzoyl chloride can be achieved by reaction with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.com The resulting acyl chloride is highly reactive towards nucleophiles such as amines and alcohols, leading to the formation of amides and other esters, respectively. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making the acyl chloride a potent acylating agent.
Ester Hydrolysis Mechanisms
The hydrolysis of this compound to 2-(trifluoromethyl)benzoic acid can be accomplished under both acidic and basic conditions. The reaction mechanism is influenced by the pH of the medium.
Under basic conditions (saponification), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion yields the carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid. quora.com Studies on related methyl benzoates have shown that the hydrolysis rate is dependent on the hydroxide ion concentration. researchgate.netoieau.fr High-temperature water has also been shown to effectively hydrolyze sterically hindered methyl benzoates, and interestingly, can even lead to the partial hydrolysis of a trifluoromethyl group to a carboxylic acid on a related compound. psu.edu
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, methanol (B129727) is eliminated, and subsequent deprotonation yields the carboxylic acid. quora.comrsc.org The rate of acid-catalyzed hydrolysis of alkyl benzoates has been studied in concentrated sulfuric acid. rsc.org
Reduction Pathways of Substituted Functionalities
The ester and trifluoromethyl groups of this compound can both undergo reduction, although typically under different conditions.
The ester functionality is readily reduced to a primary alcohol, 2-(trifluoromethyl)benzyl alcohol, using a strong reducing agent such as lithium aluminum hydride (LiAlH4). masterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde. ucalgary.ca
The reduction of the trifluoromethyl group is more challenging due to the strength of the C-F bonds. However, it has been reported that trifluoromethyl groups can be decomposed by metal hydrides. masterorganicchemistry.com Specific conditions for the reduction of the trifluoromethyl group in this compound would require dedicated investigation.
| Functional Group | Reducing Agent | Product |
| Ester | Lithium Aluminum Hydride (LiAlH4) | 2-(trifluoromethyl)benzyl alcohol |
| Trifluoromethyl | Metal Hydrides (potential) | Decomposition products |
Oxidation Reactions and Product Characterization
The aromatic ring of this compound is generally resistant to oxidation due to the deactivating effect of the trifluoromethyl and ester groups. The methyl ester group itself is also not typically susceptible to oxidation under standard conditions. However, the oxidation of a related compound, methyl 2-methyl-3-(trifluoromethyl)benzoate, to the corresponding carboxylic acid derivative has been noted, indicating that under certain conditions, the methyl group on the ring can be oxidized.
Electrophilic Aromatic Substitution: Regioselectivity and Electronic Effects
The benzene (B151609) ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nature of both the trifluoromethyl group and the methyl ester group. mnstate.educolumbia.edu
Both substituents are meta-directing. columbia.edursc.orgproprep.com The trifluoromethyl group deactivates the ortho and para positions to a greater extent than the meta position through its strong inductive effect. Similarly, the ester group deactivates the ring and directs incoming electrophiles to the meta position. Therefore, in an electrophilic substitution reaction, such as nitration, the incoming electrophile would be expected to add to the positions meta to both the trifluoromethyl and ester groups. Given the ortho-relationship of the primary substituents, this would predominantly yield the 5-substituted product. For example, the nitration of methyl benzoate (B1203000) yields primarily methyl 3-nitrobenzoate. rsc.orgproprep.comaiinmr.com
| Substituent | Electronic Effect | Directing Effect |
| -CF3 | Strongly deactivating | Meta |
| -COOCH3 | Deactivating | Meta |
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base.
In acid-catalyzed transesterification, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfers, the original alcohol (methanol) is eliminated to form the new ester. nih.gov
Base-catalyzed transesterification involves the deprotonation of the incoming alcohol to form a more nucleophilic alkoxide. The alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. Elimination of the original alkoxide (methoxide) yields the new ester.
For this compound, transesterification with another alcohol, such as ethanol, would yield Ethyl 2-(trifluoromethyl)benzoate. A Chinese patent describes a process for synthesizing methyl 3-(trifluoromethyl)benzoate via esterification of m-trifluoromethyl benzoyl fluoride (B91410) with methanol, which is a related transformation. google.com
Arene Epoxidation and Subsequent Transformation Cascades
The epoxidation of the aromatic ring of this compound to form an arene oxide is a challenging transformation. The electron-deficient nature of the benzene ring, due to the two electron-withdrawing groups, makes it less susceptible to electrophilic attack by common epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.com
However, epoxidation of electron-deficient alkenes is known to occur, often through a Michael-type addition mechanism. mdpi.com While direct arene epoxidation of such a deactivated ring is not commonly reported, if an arene oxide were to form, it would be a highly reactive intermediate. Arene oxides can undergo various subsequent transformations, including isomerization to phenols or ring-opening reactions with nucleophiles. nih.gov The specific pathway would be influenced by the substitution pattern and the reaction conditions. nih.gov The use of specialized catalytic systems might be required to achieve the epoxidation of this electron-poor aromatic ring. mdpi.com
Cycloaddition Reactions of Arene Oxide Metabolites
Arene oxides can participate as the 4π component in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, or as the 2π component in [2+2] photocycloadditions. The presence of the electron-withdrawing trifluoromethyl group and the ester group on the benzene ring would be expected to influence the electronic properties of the hypothetical arene oxide metabolite of this compound. Electron-withdrawing groups generally decrease the electron density of the diene system in an arene oxide, which could potentially decrease its reactivity in normal electron demand Diels-Alder reactions. Conversely, these substituents might enhance reactivity in inverse electron demand Diels-Alder reactions where the arene oxide reacts with an electron-rich dienophile.
The regioselectivity of such cycloaddition reactions would also be directed by the substitution pattern on the arene oxide. The trifluoromethyl and carbomethoxy groups would exert steric and electronic directing effects on the approach of a dienophile.
It is important to note that arene oxides are typically transient intermediates that can also undergo other reactions, such as rearrangement to phenols or enzymatic hydration to trans-dihydrodiols. The balance between these pathways and cycloaddition would depend on the specific reaction conditions and the biological environment.
Acid- and Base-Catalyzed Rearrangements
The ester functionality of this compound is susceptible to both acid- and base-catalyzed hydrolysis, which represents a form of rearrangement at the molecular level, leading to the formation of 2-(trifluoromethyl)benzoic acid and methanol.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the hydrolysis of this compound is expected to proceed via a well-established mechanism for ester hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A molecule of water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst. The general mechanism is depicted below:
Step 1: Protonation of the carbonyl oxygen.
Step 2: Nucleophilic attack by water.
Step 3: Proton transfer.
Step 4: Elimination of methanol.
Step 5: Deprotonation to yield the carboxylic acid.
The rate of this reaction is influenced by both the electronic and steric effects of the substituents on the aromatic ring.
Base-Catalyzed Hydrolysis (Saponification):
In the presence of a base, such as sodium hydroxide, this compound undergoes saponification. This reaction is effectively irreversible and involves the nucleophilic acyl substitution mechanism. A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide ion as a leaving group and forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form methanol and the carboxylate salt. chemspider.com The general steps are:
Step 1: Nucleophilic attack of hydroxide ion on the carbonyl carbon.
Step 2: Formation of a tetrahedral intermediate.
Step 3: Elimination of the methoxide leaving group.
Step 4: Deprotonation of the carboxylic acid.
The rate of base-catalyzed hydrolysis is also sensitive to the electronic and steric nature of the substituents.
Influence of the Trifluoromethyl Group on Reaction Kinetics and Thermodynamics
The trifluoromethyl (-CF₃) group at the ortho position of this compound exerts a profound influence on the kinetics and thermodynamics of its reactions, primarily through its strong electron-withdrawing inductive effect and its steric bulk.
The electron-withdrawing nature of the -CF₃ group significantly increases the electrophilicity of the ester's carbonyl carbon. This makes the ester more susceptible to nucleophilic attack. Consequently, the rate of base-catalyzed hydrolysis is expected to be enhanced compared to unsubstituted methyl benzoate. The Hammett substituent constant (σ) is a measure of the electronic effect of a substituent. For the -CF₃ group, the ortho-substituent constant (σₒ) is positive, indicating its electron-withdrawing character, though its value can vary depending on the reaction. researchgate.net
In acid-catalyzed hydrolysis, the electron-withdrawing -CF₃ group can have a dual effect. It destabilizes the protonated carbonyl intermediate, which could slow down the initial protonation step. However, it also facilitates the departure of the leaving group (methanol) from the tetrahedral intermediate. The net effect on the reaction rate will depend on which step is rate-determining.
From a thermodynamic standpoint, the strong C-F bonds in the trifluoromethyl group contribute to its high stability. The hydrolysis of this compound to 2-(trifluoromethyl)benzoic acid is an exergonic process, with the equilibrium favoring the formation of the more stable carboxylate anion under basic conditions.
Below is an illustrative table of Hammett constants for various substituents, which helps to contextualize the electronic influence of the trifluoromethyl group.
| Substituent | σ_meta | σ_para |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -Cl | 0.37 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
| -CF₃ | 0.43 | 0.54 |
| Data sourced from various standard texts on physical organic chemistry. |
The positive and relatively large values for the -CF₃ group highlight its strong electron-withdrawing nature, which is a key determinant of the chemical reactivity of this compound.
Applications of Methyl 2 Trifluoromethyl Benzoate in Advanced Organic Synthesis
Role as a Key Building Block for Complex Molecules
Methyl 2-(trifluoromethyl)benzoate serves as a fundamental component in the construction of more elaborate molecular architectures. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy. This group can significantly alter the chemical and physical properties of a molecule, often enhancing its reactivity and stability. Chemists utilize this compound as a starting point, modifying its structure through a series of reactions to build larger and more complex molecules. Its utility as a building block is a recurring theme in synthetic chemistry, providing a reliable foundation for creating novel compounds with desired functionalities. chemimpex.com
Synthesis of Diverse Fluorinated Compounds
The introduction of fluorine atoms into organic molecules can dramatically influence their biological activity, making them valuable in pharmaceutical and agrochemical research. tcichemicals.commdpi.com this compound is an important precursor for a wide array of fluorinated compounds. chemimpex.com The trifluoromethyl group itself is a key feature, but the entire molecule can be transformed to produce other valuable fluorinated substances. beilstein-journals.org For instance, it can be used in reactions that introduce additional fluorine atoms or other fluorine-containing groups into a target molecule. tcichemicals.com Research has demonstrated its role in the synthesis of various fluorinated compounds that are essential in applications ranging from materials science to medicinal chemistry. chemimpex.com
Precursor in Multistep Organic Syntheses
Complex organic molecules are rarely synthesized in a single step. Instead, their creation involves a carefully planned sequence of reactions, known as a multistep synthesis. mit.edu this compound often features as a crucial precursor in these synthetic pathways. chemimpex.com It can be transformed through various chemical reactions to create intermediates that are then used in subsequent steps. chemicalbook.comresearchgate.net For example, it can be a starting material for the synthesis of trifluoromethyl ketones, which are themselves important intermediates in the development of bioactive compounds. beilstein-journals.org The ability to reliably convert this compound into other useful molecules makes it a valuable asset in the strategic planning of complex syntheses.
Utility in Pharmaceutical Intermediate Production
The pharmaceutical industry relies heavily on the availability of key chemical intermediates to produce life-saving drugs. This compound is a significant contributor in this arena, serving as an intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com The trifluoromethyl group is known to enhance the efficacy and bioavailability of drug candidates, making this compound a desirable starting material. For example, derivatives of this compound are used in the synthesis of compounds with potential therapeutic applications, such as the neuroleptic agent flupentixol. nih.gov
Pharmacological and Biological Research Involving Methyl 2 Trifluoromethyl Benzoate Derivatives
Medicinal Chemistry Applications
The unique properties conferred by the trifluoromethyl group, such as high electronegativity, increased lipophilicity, and metabolic stability, are highly desirable in drug design. nih.govmdpi.com The C-F bond is stronger than the C-H bond, making molecules containing this group more resistant to enzymatic degradation. nih.gov These characteristics have led to the widespread exploration of trifluoromethyl-containing compounds, including derivatives of methyl 2-(trifluoromethyl)benzoate, in various drug discovery programs. nih.gov
The trifluoromethyl group is a common feature in many FDA-approved drugs, highlighting its importance in modern drug discovery. mdpi.comresearchgate.net Its incorporation into a molecule can lead to enhanced biological activity, improved pharmacokinetic profiles, and better target engagement. nih.gov For instance, the trifluoromethyl group can increase a molecule's ability to cross cell membranes and can strengthen its binding to biological targets through various interactions. nih.gov Research initiatives have focused on synthesizing and evaluating novel derivatives of this compound to identify promising new drug candidates. These efforts often involve modifying the core structure to optimize potency, selectivity, and drug-like properties. walisongo.ac.idnih.gov
A significant challenge in drug development is achieving desirable pharmacokinetic properties, which encompass absorption, distribution, metabolism, and excretion (ADME). nih.goviapchem.org The trifluoromethyl group can positively influence these properties. Its lipophilic nature can enhance absorption and distribution, while its resistance to metabolic breakdown can prolong a drug's half-life in the body. nih.govnih.gov
Medicinal chemists strategically incorporate the trifluoromethyl group to block metabolic hotspots on a drug candidate, thereby improving its metabolic stability. nih.gov This approach has been successfully used to develop drugs with improved oral bioavailability and a longer duration of action. nih.gov The design of new this compound derivatives often involves computational (in silico) modeling to predict their ADME properties before synthesis, allowing for a more targeted and efficient drug design process. nih.goviapchem.org
The versatility of the this compound scaffold has enabled the exploration of its derivatives for a range of therapeutic applications.
The emergence of antibiotic-resistant bacteria is a major global health concern, necessitating the development of new antibacterial agents. nih.gov Researchers have investigated trifluoromethyl-substituted compounds for their potential to combat resistant bacterial strains. For example, certain N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most potent compounds in a study, which featured a bromo and trifluoromethyl substitution, effectively inhibited the growth of several S. aureus strains. nih.gov
Table 1: Antibacterial Activity of Trifluoromethyl-Substituted Pyrazole Derivatives
| Compound | Substitution | Target Bacteria | Minimum Inhibitory Concentration (MIC) (μg/mL) |
| Derivative 1 | Trifluoromethyl | MRSA | 3.12 |
| Derivative 2 | Bromo and Trifluoromethyl | S. aureus | 0.78 |
| Derivative 3 | Bromo and Trifluoromethyl | S. epidermidis | 1.56 |
| Derivative 4 | Bromo and Trifluoromethyl | E. faecium | 0.78 |
Chronic inflammation is implicated in a variety of diseases. nih.gov The development of novel anti-inflammatory agents with improved safety profiles is an active area of research. nih.govmdpi.com Fluorine-containing compounds, including those with trifluoromethyl groups, have shown promise as anti-inflammatory agents. nih.govresearchgate.net For instance, certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives have demonstrated potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. nih.gov One particular derivative, compound 8c in a study, not only showed significant anti-inflammatory effects but also exhibited low toxicity. nih.gov
Table 2: Anti-inflammatory Activity of a Fluorine-Substituted Benzo[h]quinazoline-2-amine Derivative
| Compound | Key Feature | Mechanism of Action |
| 8c | Fluorine-substituted | Inhibition of NF-κB signaling pathway |
The trifluoromethyl group is a key pharmacophore in several anticancer drugs. nih.govmdpi.com Its presence can enhance the antitumor activity of a compound. nih.gov Researchers have synthesized and evaluated a variety of this compound derivatives for their potential as anticancer agents. For example, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and tested for their antiproliferative activity against various cancer cell lines. nih.gov One compound, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b), was found to be the most active among the newly synthesized compounds in a study. nih.gov
Table 3: Anticancer Activity of a Thiazolo[4,5-d]pyrimidine Derivative
| Compound | Cancer Cell Lines Tested |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (melanoma), C32 (amelanotic melanoma), DU145 (prostate cancer), MCF-7/WT (breast cancer) |
Targeted Drug Design Principles
The design of targeted therapeutic agents often leverages the specific physicochemical properties imparted by the trifluoromethyl group. When incorporated into a molecule like this compound, the CF3 group acts as a powerful modulator of biological activity. nih.gov
Key principles in drug design involving trifluoromethylated compounds include:
Enhanced Target Binding Affinity: The high electronegativity of the fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. This property can enhance interactions with biological targets, such as enzymes and receptors, through improved hydrogen bonding and electrostatic interactions. nih.gov Furthermore, the CF3 group is larger than a methyl group, which can lead to increased affinity and selectivity by optimizing hydrophobic interactions within a binding pocket. nih.gov
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, with a high bond dissociation energy. researchgate.net This makes the trifluoromethyl group highly resistant to metabolic degradation by enzymes like cytochrome P450, a common route of drug metabolism. This enhanced stability can prolong the half-life of a drug candidate in the body. researchgate.net
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups. For instance, it can be a substitute for a chlorine atom due to their similar steric size. researchgate.net It is also considered a classical isostere for nonpolar side chains of amino acids, such as the methyl or isopropyl groups, allowing for the design of modified peptides or small molecules with altered properties. nih.gov
Mechanistic Studies of Biological Interactions
Understanding how trifluoromethyl-containing compounds interact with biological systems at a molecular level is crucial for their development as therapeutic agents. Research has focused on their effects on enzymes, metabolic pathways, and cell membrane interactions.
Enzyme Modulation and Inhibition
Methyl benzoate (B1203000) derivatives have been investigated as inhibitors of key enzymes in metabolic pathways that are crucial for disease progression. For example, derivatives have been studied as inhibitors of enzymes in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is often upregulated in cancer cells. nih.gov
In one study, molecular docking analyses were performed to evaluate the inhibitory potency of benzoate derivatives against human glucose-6-phosphate dehydrogenase (hG6PD) and 6-phosphogluconate dehydrogenase (h6PGD), the rate-limiting enzymes of the PPP. The results indicated that specific methyl benzoate derivatives could effectively bind to these enzymes, suggesting their potential as a basis for developing drugs that target the PPP in cancer. nih.gov Other research has explored how various compounds can modulate the activity of methyl-modifying enzymes, which play a critical role in the regulation of gene expression through the methylation of histones. google.com
| Compound Class | Target Enzyme | Significance |
| Methyl benzoate derivatives | Glucose-6-phosphate dehydrogenase (hG6PD) | Inhibition of the Pentose Phosphate Pathway |
| Methyl benzoate derivatives | 6-phosphogluconate dehydrogenase (h6PGD) | Inhibition of the Pentose Phosphate Pathway |
Influence on Cellular Metabolic Pathways
The introduction of trifluoromethyl groups can significantly alter how a molecule is processed by cellular metabolic pathways. Studies on the biodegradation of meta-trifluoromethylbenzoate by aerobic bacteria provide a clear example of this influence. nih.gov
Bacteria that normally catabolize alkylbenzoates can only partially degrade m-trifluoromethylbenzoate. The metabolic process, which involves a benzoate 1,2-dioxygenase enzyme, halts after the initial ring-fission. nih.gov This leads to the accumulation of a biochemically resistant intermediate, 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD). nih.gov The strong C-F bonds in the trifluoromethyl group prevent the bacterial enzymes from completing the degradation pathway. This demonstrates how trifluoromethylation can create metabolic dead-end products, a principle that can be exploited in drug design to increase metabolic stability.
Impact of Trifluoromethylation on Lipophilicity and Membrane Permeability
The trifluoromethyl group is one of the most lipophilic substituents used in drug design. nih.gov Lipophilicity, often measured as the partition coefficient (LogP), is a critical determinant of a molecule's ability to cross biological membranes, including the blood-brain barrier and the cell membranes required to reach intracellular targets.
The incorporation of a CF3 group generally increases a molecule's lipophilicity, which can facilitate passive membrane permeability. nih.govresearchgate.net This is a desirable trait for many drug candidates. However, excessive lipophilicity can lead to negative consequences, such as poor aqueous solubility, increased toxicity, and faster metabolic clearance. nih.gov Therefore, drug design requires a careful balance. The trifluoromethyl group's unique combination of high electronegativity and lipophilicity makes it an excellent tool for fine-tuning this balance to optimize both membrane permeability and bioavailability. nih.govresearchgate.net
| Physicochemical Property | Impact of Trifluoromethyl (CF3) Group | Rationale |
| Lipophilicity | Increases | The CF3 group is highly lipophilic, more so than a methyl group, which can enhance absorption and membrane crossing. nih.gov |
| Metabolic Stability | Increases | The high strength of the C-F bond makes the CF3 group resistant to enzymatic degradation. researchgate.net |
| Membrane Permeability | Can Enhance | Increased lipophilicity generally improves the ability of a molecule to pass through lipid bilayers. nih.govnih.gov |
| Binding Affinity | Can Enhance | The group's electronic and steric properties can lead to stronger and more selective interactions with target proteins. nih.gov |
Material Science and Industrial Research Applications of Methyl 2 Trifluoromethyl Benzoate
Development of Advanced Polymer Formulations
Methyl 2-(trifluoromethyl)benzoate serves as a building block or additive in the creation of advanced polymers. The incorporation of the trifluoromethyl (-CF3) group into a polymer backbone is a well-established strategy for enhancing material properties. Fluoropolymers are known for their exceptional stability, and the principles underlying their performance are applicable here. wikipedia.orgpolysciences.com The strong carbon-fluorine bonds (~485 kJ/mol) and the high electronegativity of fluorine atoms contribute to superior thermal and chemical stability in the resulting polymers. google.com
While direct polymerization of this compound is not common, it is used as a monomer or a precursor to monomers for creating specialty polymers. For instance, fluorinated acrylates and similar monomers are synthesized for use in high-performance applications. tcichemicals.commdpi.com A relevant example is the use of monomers like 3-(methacryloyloxymethyl)-2-trifluoromethyl oxetane (B1205548) in photosensitive resin compositions for display technologies. nih.gov The trifluoromethyl group, in these contexts, is introduced to modify the polymer's properties, such as its refractive index, chemical resistance, and surface energy. Poly(pentafluorophenyl acrylate), another highly fluorinated polymer, is noted for its use as a cladding for optical fibers due to its low refractive index. tcichemicals.com The presence of the aromatic ring from the benzoate (B1203000) structure also contributes to the rigidity and thermal stability of the polymer backbone. mdpi.com
The performance of these specialty polymers is evaluated using standard thermal analysis techniques, as shown in the table below.
| Analysis Technique | Property Measured | Relevance to Polymer Performance |
| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg), Melting Temperature (Tm) | Determines the operational temperature range of the polymer and provides insight into its morphology (amorphous vs. crystalline). |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Measures the thermal stability of the polymer by identifying the temperature at which it begins to lose mass due to degradation. |
These analyses are crucial for qualifying polymers for demanding applications, such as those in the electronics and automotive industries, where materials are exposed to harsh conditions. sigmaaldrich.com
Applications in Specialty Coatings
In the field of specialty coatings, fluorinated compounds are prized for their ability to impart unique surface properties. bldpharm.com The inclusion of fluorinated moieties, such as the trifluoromethyl group in this compound, can significantly lower the surface energy of a coating. researchgate.net This leads to enhanced hydrophobicity (water repellency) and oleophobicity (oil repellency), resulting in surfaces that are resistant to dirt and easier to clean. mdpi.com
Fluorinated additives are incorporated into coating formulations to improve durability, reduce surface friction, and enhance resistance against weathering and chemical attack. bldpharm.comresearchgate.net For example, fluorinated polyurethanes are developed for coatings that require excellent thermal and chemical stability along with low surface energy. google.com Similarly, fluorocarbosilane-based compounds are used to create superhydrophobic protective coatings on surfaces like concrete. nih.gov
The utility of this compound in this area stems from its potential to be integrated into polymer binders for coatings, either as a comonomer or as a precursor for a functional additive. sigmaaldrich.comwiley.com The combination of the stable trifluoromethyl group and the rigid benzoate structure makes it an attractive component for creating durable and high-performance protective films.
Enhancement of Thermal and Chemical Stability in Materials
The primary driver for using this compound in material science is the enhancement of thermal and chemical stability. sigmaaldrich.com This property is a direct result of its molecular structure. Aromatic esters are generally characterized by high chemical stability and low reactivity. nih.gov The addition of a trifluoromethyl group further enhances this stability. The C-F bond is one of the strongest single bonds in organic chemistry, making molecules containing this group resistant to chemical attack and thermal degradation. wikipedia.orggoogle.com
Fluorinated polymers demonstrate remarkable resistance to solvents, acids, and bases. wikipedia.org Research on related compounds, such as fluorinated aryl ethers, has shown that the basic molecular structure is highly durable against high temperatures, even in the presence of air, making them suitable for high-performance lubricants. acs.org The stability of materials incorporating the 2-(trifluoromethyl)benzoate moiety can be quantitatively assessed through thermal analysis methods.
| Analytical Method | Parameter Measured | Indication of Stability |
| Thermogravimetric Analysis (TGA) | Onset of Decomposition Temperature | A higher temperature indicates greater thermal stability. |
| Differential Scanning Calorimetry (DSC) | Glass Transition / Melting Point after Chemical Exposure | Minimal change in thermal properties after exposure indicates high chemical resistance. |
The introduction of trifluoromethyl groups is a key strategy in designing materials for use in extreme environments, where resistance to heat and corrosive chemicals is paramount.
Role in Liquid Crystal Research (for related fluorinated benzoates)
In the field of liquid crystals (LCs), fluorinated benzoates and related fluorinated aromatic compounds play a crucial role in tailoring material properties for display applications. cwsabroad.com The introduction of fluorine atoms into the molecular core of a liquid crystal has profound effects on its mesomorphic and electro-optical characteristics. acs.org
Research has shown that the number and position of fluorine substituents can be used to fine-tune properties such as:
Mesophase Stability: Lateral fluorine substitution can suppress the formation of more ordered smectic phases, thereby broadening the useful nematic phase range. acs.org It can also influence the stability of novel ferroelectric nematic (NF) phases. nih.gov
Transition Temperatures: Fluorination generally leads to a decrease in the nematic-isotropic transition temperature (TNI), which is attributed to changes in molecular shape and packing efficiency. nih.gov Melting points can also be lowered, which is advantageous for creating room-temperature liquid crystal mixtures. acs.org
Dielectric Anisotropy (Δε): The high polarity of the C-F bond allows for the design of liquid crystals with either positive or negative dielectric anisotropy, a critical parameter for different display modes like Twisted Nematic (TN) and Vertically Aligned (VA). tcichemicals.com
Viscosity: Fluorinated liquid crystals often exhibit lower viscosity, which contributes to faster switching times in display devices.
The following table summarizes key findings from research on fluorinated liquid crystals.
| Fluorine Substitution Effect | Observed Property Change | Significance for LC Displays | Reference |
| Lateral Fluorine Substitution | Lowers melting point, suppresses smectic phase | Creates broader nematic range at operational temperatures. | acs.org |
| Increased Number of Fluorine Atoms | Generally decreases nematic-isotropic transition temperature (TNI) | Allows for tuning of the clearing point for LC mixtures. | nih.gov |
| Strategic Placement of Fluorine | Controls sign and magnitude of dielectric anisotropy (Δε) | Enables use in different display modes (e.g., VA-LCD). | tcichemicals.com |
| General Fluorination | Often leads to lower viscosity | Improves the response speed of the display. |
While this compound itself is a simple ester, the principles demonstrated with more complex fluorinated benzoates highlight the importance of this chemical class in the development of advanced liquid crystal materials.
Utility as an Analytical Standard in Chemical Methods
This compound is utilized as an analytical standard or reference material in various chemical analysis techniques. sigmaaldrich.com For a compound to serve as a reliable standard, it must be available in a highly pure form and be stable under analytical conditions. Chemical suppliers offer this compound with purities of 98% or higher, as determined by gas chromatography (GC), making it suitable for this purpose. cwsabroad.com
Its primary roles as an analytical standard include:
Instrument Calibration: It can be used to calibrate analytical instruments, such as gas chromatographs and mass spectrometers, ensuring the accuracy of quantitative measurements.
Method Validation: In the development of new analytical methods, a known standard is required to test parameters like accuracy, precision, linearity, and sensitivity.
Internal Standard: In techniques like gas chromatography (GC), an internal standard is a compound of known concentration added to a sample to aid in the quantification of other components. The distinct structure and trifluoromethyl group of this compound give it a unique retention time and mass spectrum, making it a candidate for this role, similar to how methyl benzoate is used.
The use of well-characterized reference materials is fundamental to achieving accurate and reproducible results in chemical analysis, a role that this compound fulfills within the scientific community. sigmaaldrich.com
Spectroscopic and Computational Investigations of Methyl 2 Trifluoromethyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. For methyl 2-(trifluoromethyl)benzoate, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) typically exhibits signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region shows complex multiplets due to the coupling between adjacent protons on the benzene (B151609) ring. A representative analysis of the spectrum reveals signals in the range of δ 7.58-7.78 ppm for the aromatic protons. A sharp singlet corresponding to the three protons of the methyl ester group (O-CH₃) is observed at approximately δ 3.93 ppm.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.78-7.72 | m | 2H | Aromatic CH |
| 7.60-7.58 | m | 2H | Aromatic CH |
| 3.93 | s | 3H | -OCH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In the spectrum of this compound, the carbonyl carbon of the ester group is typically found downfield. The aromatic carbons appear in the characteristic region of approximately δ 126-132 ppm. The carbon of the trifluoromethyl group (-CF₃) shows a characteristic quartet due to coupling with the three fluorine atoms. The methyl ester carbon appears at a higher field.
| Chemical Shift (δ) ppm | Splitting Pattern (J Hz) | Assignment |
|---|---|---|
| 167.3 | C=O | |
| 131.8 | Aromatic C | |
| 131.2 | Aromatic C | |
| 130.2 | Aromatic C | |
| 128.8 | q, J = 32.0 | Aromatic C-CF₃ |
| 126.7 | q, J = 5.0 | Aromatic C |
| 123.5 | q, J = 271.0 | -CF₃ |
| 52.8 | -OCH₃ |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum shows a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. This signal is typically observed at a chemical shift of approximately -59.79 ppm when referenced to an external standard. The absence of coupling in the proton-decoupled spectrum confirms the presence of the -CF₃ group.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| -59.79 | s | -CF₃ |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | -CH₃ |
| 1740-1720 | C=O Stretch | Ester |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1300-1100 | C-F Stretch | -CF₃ |
| 1300-1200 | C-O Stretch | Ester |
Raman Spectroscopy
Similar to FT-IR, detailed experimental Raman spectra for this compound were not found in the reviewed sources. However, predictions for the Raman active modes can be made. The symmetric stretching of the aromatic ring, often weak in the IR spectrum, should give a strong band in the Raman spectrum around 1600 cm⁻¹. The C=O stretching vibration is also Raman active. The symmetric C-F stretching of the -CF₃ group is expected to be a strong Raman band.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic |
| 2960-2850 | C-H Stretch | -CH₃ |
| 1740-1720 | C=O Stretch | Ester |
| ~1600 | Symmetric Ring Stretch | Aromatic Ring |
| ~1150 | Symmetric C-F Stretch | -CF₃ |
Electronic Spectroscopy
Electronic spectroscopy provides insights into the electronic transitions within a molecule upon interaction with electromagnetic radiation. For this compound, this involves examining its behavior under UV-Visible and fluorescence spectroscopy.
The UV-Vis absorption spectrum of this compound is primarily governed by the electronic transitions within the substituted benzene ring. The absorption bands are attributed to π–π* transitions characteristic of aromatic systems. The presence of the electron-withdrawing trifluoromethyl group (-CF₃) and the methoxycarbonyl group (-COOCH₃) on the benzene ring influences the energy and intensity of these transitions.
Studies on similar benzoate (B1203000) derivatives show that absorption bands in the UV region correspond to these π–π* transitions. nih.gov For instance, in related compounds, absorption bands between 258 nm and 316 nm are assigned to such transitions. nih.gov The substitution pattern on the benzene ring can also lead to intramolecular charge transfer (ICT) bands. nih.gov While specific experimental maxima for this compound are not detailed in the surveyed literature, the principles observed in analogous substituted methyl benzoates are applicable. researchgate.net Semi-empirical quantum-chemical calculations on related molecules have been used to corroborate the assignment of electronic transitions observed in their absorption spectra. researchgate.net
Table 1: Typical Electronic Transitions in Substituted Benzoate Derivatives
| Transition Type | Chromophore | Typical Wavelength Region |
|---|---|---|
| π–π* | Benzene Ring | 250-320 nm |
Data compiled from principles discussed in cited literature. nih.govresearchgate.net
Fluorescence spectroscopy probes the emission of light from a molecule as it returns from an excited electronic state to the ground state. Substituted methyl benzoates are known to exhibit fluorescence, and their emission properties are sensitive to their molecular structure and environment. researchgate.net
Research on ortho- and para-substituted methyl benzoates has identified different emissive states, including a locally excited (LE) state and an intramolecular charge transfer (ICT) state. researchgate.net The relative intensity of these emission bands can be highly dependent on the polarity of the solvent. In some advanced benzoate-based materials, a phenomenon known as thermally activated delayed fluorescence (TADF) has been observed, which allows for the harvesting of triplet excitons and enhances quantum yield. nih.gov This process involves a reverse intersystem crossing (RISC) from the lowest triplet state (T₁) to the lowest singlet state (S₁). nih.gov While specific fluorescence spectra and quantum yield data for this compound are not prominently available, the behavior of related benzoate structures provides a framework for understanding its potential emissive properties. nih.govresearchgate.net
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
As of the current literature survey, a definitive single-crystal X-ray structure of this compound has not been reported. However, based on the principles of steric hindrance and data from related ortho-substituted benzoates, a likely conformation can be predicted. The significant steric bulk of the adjacent trifluoromethyl (-CF₃) and methoxycarbonyl (-COOCH₃) groups would likely prevent the molecule from being planar.
It is expected that the ester group would be twisted out of the plane of the benzene ring to minimize steric repulsion. In a related but different molecule, Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate, the ester group is twisted by 7.6(1)° from the mean plane of its adjacent benzene ring. nih.gov A similar, if not more pronounced, dihedral angle would be anticipated for this compound due to the direct ortho-positioning of the two bulky groups.
In the absence of a determined crystal structure, the supramolecular interactions can only be discussed in terms of potential forces that would stabilize the solid-state packing. Based on the functional groups present, several non-covalent interactions would be expected to play a role in the crystal lattice.
C—H···O Hydrogen Bonds: Weak hydrogen bonds could form between aromatic or methyl C-H donors and the carbonyl or ester oxygen atoms as acceptors. Such interactions are observed in the crystal packing of related benzoate structures. nih.gov
C—H···F Interactions: The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors, leading to C—H···F interactions.
π–π Stacking: The aromatic rings could engage in π–π stacking interactions, although the non-planar conformation caused by steric hindrance might influence the efficiency and geometry of this stacking. Studies of other trifluoromethyl-containing benzoates in coordination polymers show that trifluoromethyl groups can participate in weak intermolecular contacts between layers. acs.org
These combined interactions would lead to the formation of a three-dimensional supramolecular architecture. nih.gov
Computational Chemistry Studies
Computational chemistry serves as a powerful tool for predicting and understanding molecular properties. For this compound, computational methods can provide insights into its structure, stability, and physicochemical properties.
Predicted data for the compound is available in public databases. For example, the predicted collision cross section (CCS), a value related to the molecule's shape and size in the gas phase, has been calculated for various adducts using computational models. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 205.04709 | 136.9 |
| [M+Na]⁺ | 227.02903 | 146.0 |
| [M-H]⁻ | 203.03253 | 137.1 |
| [M+NH₄]⁺ | 222.07363 | 156.2 |
| [M+K]⁺ | 243.00297 | 144.2 |
Source: Data predicted using CCSbase and reported in PubChemLite. uni.lu
Broader computational studies on related molecules utilize methods like Density Functional Theory (DFT) and ab initio calculations to investigate potential energy surfaces and the kinetics of chemical reactions. researchgate.net Furthermore, semiempirical quantum-chemical calculations have been successfully employed to predict electronic transition dipole moments for substituted methyl benzoates, aiding in the interpretation of their spectroscopic properties. researchgate.net
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecular systems. For molecules like this compound, DFT methods can provide a detailed understanding of their electronic structure and geometry. DFT calculations are typically performed using a specific functional, such as B3LYP, and a basis set, for instance, 6-311+G(d,p), to solve the Schrödinger equation in an approximate manner. researchgate.netnih.gov These calculations can be used to determine the optimized molecular geometry, vibrational frequencies, and other important molecular properties. researchgate.netnih.gov
The choice of the DFT functional and basis set is critical for obtaining accurate results. For instance, studies on similar molecules like methyl benzoate have shown that the B3LYP functional combined with the 6-311+G(d,p) basis set provides theoretical vibrational wavenumbers that are in good agreement with experimental data after appropriate scaling. nih.gov The inclusion of electron correlation effects in DFT makes the calculated frequencies more accurate compared to methods like Hartree-Fock (HF). researchgate.net Such calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to simulate the effect of the chemical environment on the molecule's properties.
Prediction of Molecular Geometry and Electronic Structure
The electronic structure of a molecule is often described in terms of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. While specific HOMO-LUMO gap calculations for this compound were not found, the methodology for such calculations is well-established. researchgate.net For related substituted benzoates, DFT calculations have been used to determine these values, which are crucial for understanding their electronic behavior.
Table 1: Predicted Molecular Properties of a Related Compound (Methyl Benzoate) This table presents data for a related compound to illustrate the type of information obtained from computational studies, as specific data for this compound was not available in the searched literature.
| Parameter | Value | Reference |
|---|---|---|
| Optimized Energy | 9531.775 eV | researchgate.net |
| Dipole Moment | 0.3818 Debye | researchgate.net |
| C1-C2 Bond Length | 1.39 Å | researchgate.net |
| C1-H7 Bond Length | 1.08 Å | researchgate.net |
| C1-C2-C3 Bond Angle | 120.10° | researchgate.net |
| C2-C1-C6 Bond Angle | 119.36° | researchgate.net |
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites. The MESP map displays regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). williams.edu The different potentials are represented by a color spectrum, typically with red indicating the most negative potential and blue the most positive. nih.gov
For this compound, an MESP analysis would be expected to show a region of high electron density (negative potential) around the oxygen atoms of the carbonyl group of the ester function, making them susceptible to attack by electrophiles. Conversely, the hydrogen atoms of the benzene ring and the methyl group would exhibit positive potential. The strongly electronegative fluorine atoms of the trifluoromethyl group would also create a significant region of negative potential, while the carbon atom of the CF3 group would be electron-deficient. The MESP analysis can thus provide a clear picture of where the molecule is most likely to interact with other chemical species. williams.edu
Calculation of Dipole Moments, Polarizabilities, and Hyperpolarizabilities
The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a key indicator of its polarity. A study of the dipole moments of methyl- and trifluoromethyl-substituted methyl benzoates has been conducted. rsc.org The apparent dipole moment of this compound in benzene has been determined experimentally. These experimental values can be compared with theoretical values calculated using computational methods. The dipole moment is influenced by the electronic effects of the substituents and the conformation of the ester group relative to the benzene ring. rsc.org
Table 2: Apparent Dipole Moments of Substituted Methyl Benzoates in Benzene
| Compound | Apparent Dipole Moment (D) |
|---|---|
| Methyl 2-methylbenzoate | 2.01 |
| Methyl 2,6-dimethylbenzoate | 2.00 |
| This compound | 2.88 |
| Methyl 2,6-bis(trifluoromethyl)benzoate | 3.84 |
Source: Adapted from a study on the ortho-effects of methyl and trifluoromethyl groups. rsc.org
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability is a measure of the non-linear response of the molecule to such a field. These properties are important for understanding a molecule's interactions and its potential applications in non-linear optics. While specific calculations for the polarizability and hyperpolarizability of this compound were not found in the searched literature, these parameters can be computed using DFT methods, as has been done for other organic molecules. researchgate.netresearchgate.net
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization
Natural Bonding Orbital (NBO) analysis is a computational technique that provides a description of the Lewis-like chemical bonding in a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. uni-muenchen.de These delocalization interactions, often referred to as hyperconjugation, contribute to the stability of the molecule.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.net This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.
While no specific molecular docking studies involving this compound were found in the searched literature, the methodology can be described. Given that some benzoate derivatives exhibit anti-inflammatory properties by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), it is plausible to hypothesize that this compound could be docked into the active sites of these enzymes. nih.govnih.gov A docking simulation would involve preparing the 3D structures of the ligand and the receptor. The ligand would then be placed in the active site of the receptor, and its various possible conformations and orientations would be explored. The most favorable binding poses are then identified based on a scoring function that estimates the binding affinity. researchgate.net The results would provide insights into the potential interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site. fip.org
Theoretical Prediction of Regioselectivity and Reaction Mechanisms
Computational chemistry can be used to predict the regioselectivity of chemical reactions and to elucidate their mechanisms. For an aromatic compound like this compound, a key reaction is electrophilic aromatic substitution. The trifluoromethyl group is a deactivating, meta-directing group, while the methoxycarbonyl group is also deactivating and meta-directing. The combined effect of these two groups would direct incoming electrophiles to the positions meta to both substituents, although the reaction would be expected to be slow.
Theoretical studies can model the reaction pathway of, for example, nitration or halogenation. This would involve calculating the energies of the intermediate carbocations (sigma complexes) formed upon attack of the electrophile at different positions on the benzene ring. The position that leads to the most stable intermediate is the one where the reaction is most likely to occur, thus predicting the regioselectivity.
Another important reaction is the hydrolysis of the ester group. Studies on the hydrolysis of substituted methyl benzoates have shown that the reaction rate is influenced by the nature of the substituents on the benzene ring. oieau.frpsu.eduresearchgate.net A computational study of the hydrolysis of this compound could model the reaction mechanism, including the formation of the tetrahedral intermediate, and calculate the activation energies for the reaction under acidic, basic, or neutral conditions. This would provide a quantitative understanding of its stability and reactivity in aqueous environments. thieme-connect.com
Conclusion and Future Research Directions
Synthesis of Novel Derivatives with Tuned Properties
The core structure of methyl 2-(trifluoromethyl)benzoate is a scaffold for creating a variety of derivatives with tailored electronic and steric properties. The introduction of different functional groups onto the aromatic ring can significantly alter the molecule's reactivity and potential applications. For instance, brominated derivatives such as methyl 2-bromo-5-(trifluoromethyl)benzoate and nitrated versions like methyl 4-nitro-2-(trifluoromethyl)benzoate are examples of how the basic structure can be modified. sigmaaldrich.comglpbio.com Research in this area focuses on developing synthetic routes to access a wider range of substituted analogues, including those with additional alkyl or multiple trifluoromethyl groups, such as methyl 2-methyl-3-(trifluoromethyl)benzoate and methyl 2,4,6-tris(trifluoromethyl)benzoate. pharmaffiliates.comfluorochem.co.uk These new derivatives are anticipated to serve as key intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals, where fine-tuning of properties like lipophilicity and metabolic stability is crucial. chemimpex.com
Emerging Applications in Niche Chemical and Biological Fields
Beyond its established use as an intermediate, this compound and its parent acid are finding applications in more specialized areas. The compound is a valuable building block for creating advanced fluorinated materials, including polymers and coatings with enhanced thermal and chemical stability. chemimpex.com Its utility extends to being a key component in the synthesis of novel agrochemicals, such as new classes of insecticides and fungicides. chemimpex.comgoogle.com Furthermore, recent studies have highlighted the use of trifluoromethyl benzoate (B1203000) derivatives as versatile trifluoromethoxylation reagents, enabling the introduction of the OCF₃ group into various organic molecules, a critical transformation in medicinal chemistry. nih.gov The development of such reagents opens new avenues for creating compounds with unique biological activities.
Green Chemistry Principles in Synthetic Design and Production
Interactive Data Tables
Below are the properties of this compound and its related derivatives mentioned in the article.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇F₃O₂ |
| Molecular Weight | 204.15 g/mol indofinechemical.com |
| CAS Number | 344-96-7 indofinechemical.com |
| Appearance | Colorless to almost colorless clear liquid chemimpex.com |
| Boiling Point | 105 °C at 25 mmHg chemimpex.com |
| Density | 1.31 g/cm³ chemimpex.com |
| Refractive Index | n20/D 1.45 chemimpex.com |
Table 2: Properties of this compound Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
|---|---|---|---|
| Methyl 2-bromo-5-(trifluoromethyl)benzoate | C₉H₆BrF₃O₂ | 299.04 | Solid sigmaaldrich.com |
| Methyl 4-nitro-2-(trifluoromethyl)benzoate | C₉H₆F₃NO₄ | 265.14 | - |
| Methyl 2-methyl-3-(trifluoromethyl)benzoate | C₁₀H₉F₃O₂ | 218.18 | - |
| Methyl 2,4,6-Tris(trifluoromethyl)benzoate | C₁₁H₅F₉O₂ | 380.14 | - |
Q & A
Q. What are the common synthetic routes for Methyl 2-(trifluoromethyl)benzoate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification or coupling reactions. For example, in patent applications, coupling reactions involving trifluoromethyl-substituted intermediates are performed under nitrogen atmosphere at 40–85°C using catalysts like tris(dibenzylideneacetone)dipalladium and ligands such as xantphos . Optimization includes monitoring reaction progress via LCMS (e.g., observed m/z 902.1 [M+H]⁺) and adjusting stoichiometric ratios of reagents like 3-methoxy-N-methylpropan-1-amine . Purification often employs reverse-phase HPLC with mobile phases such as MeCN/water (0.1% formic acid) .
Q. How is this compound characterized, and what analytical techniques are critical?
Key characterization methods include:
- LCMS : To confirm molecular ion peaks (e.g., m/z 817.3 [M+H]⁺ observed in palladium-catalyzed reactions) .
- HPLC : Retention times (e.g., 1.17 minutes under SMD-FA05 conditions) validate purity .
- NMR : Structural confirmation via proton and carbon shifts, though specific data are not provided in the evidence. Cross-referencing with NIST spectral databases ensures accuracy in spectral assignments .
Q. What safety protocols are essential when handling this compound?
Safety measures include:
- Using engineering controls (e.g., fume hoods) to limit airborne exposure .
- Wearing PPE (gloves, lab coats) and ensuring emergency showers/eye wash stations are accessible .
- Storing the compound in sealed containers away from heat and oxidizers, as recommended for trifluoromethyl benzoate analogs .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound derivatives be addressed?
Low yields (e.g., 38% in a coupling reaction ) may arise from incomplete catalyst activation or side reactions. Strategies include:
Q. How should researchers resolve contradictions in spectral data for trifluoromethyl-substituted aromatics?
Discrepancies in LCMS or NMR data require:
- Validating instruments with standards from NIST databases .
- Repeating analyses under identical conditions (e.g., SMD-TFA05 vs. SMD-FA05 mobile phases ).
- Employing high-resolution MS to distinguish isotopic patterns (e.g., m/z 249.02500 exact mass for nitro analogs ).
Q. What crystallographic tools are suitable for analyzing this compound derivatives?
- SHELX : For small-molecule refinement and twinned data analysis, leveraging SHELXL for high-resolution structures .
- Mercury CSD : To visualize intermolecular interactions (e.g., hydrogen bonds involving the ester group) and compare packing motifs with Cambridge Structural Database entries .
- ORTEP-3 : For generating publication-quality thermal ellipsoid plots .
Q. How can researchers mitigate decomposition during purification of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
